N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
Description
N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexyl ring with two methyl groups, a pyrrolidine ring, and a hydroxyethyl group
Properties
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-11(18)12-6-9-17(10-12)14(19)16-13-4-7-15(2,3)8-5-13/h11-13,18H,4-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGLJIHHFIPFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)NC2CCC(CC2)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a Grignard reaction with ethylmagnesium bromide to introduce the hydroxyethyl group.
Pyrrolidine Ring Formation: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolidine ring.
Amidation: The final step involves the amidation of the intermediate with a carboxylic acid derivative, such as ethyl chloroformate, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclohexyl ring or the pyrrolidine ring.
Substitution: Various substitution reactions can occur at the cyclohexyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the cyclohexyl and pyrrolidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
- N-(4,4-dimethylcyclohexyl)-3-(1-methylethyl)pyrrolidine-1-carboxamide
- N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)piperidine-1-carboxamide
Uniqueness
N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of both the hydroxyethyl group and the dimethyl-substituted cyclohexyl ring. This combination provides distinct chemical properties and biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
